molecular formula C10H13N3 B1480834 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2097945-94-1

6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1480834
CAS No.: 2097945-94-1
M. Wt: 175.23 g/mol
InChI Key: SVBKBYNNDZZJDU-UHFFFAOYSA-N
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Description

6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole is a novel chemical entity based on the 1H-imidazo[1,2-b]pyrazole scaffold, a fused heterocyclic system of significant interest in medicinal chemistry and drug discovery. This scaffold is recognized as a potential non-classical isostere of indole, a common structure in pharmaceuticals. Replacing indole with an imidazopyrazole ring can lead to improved physicochemical properties, such as significantly enhanced solubility in physiological media, which is a valuable trait in lead optimization . The 1H-imidazo[1,2-b]pyrazole core has attracted attention due to its diverse and useful bioactivities observed in related derivatives, including antimicrobial, anticancer, and anti-inflammatory effects . The specific substitution pattern on this compound—featuring a cyclobutyl group at the 6-position and a methyl group on the pyrrole-like nitrogen—makes it a valuable intermediate for further synthetic elaboration. It can be used in various metalation and cross-coupling reactions to create more complex, functionalized molecules for high-throughput screening and structure-activity relationship (SAR) studies . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can employ it as a building block in the synthesis of potential pharmacologically active agents or as a core structure in the development of new heterocyclic materials.

Properties

IUPAC Name

6-cyclobutyl-1-methylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-12-5-6-13-10(12)7-9(11-13)8-3-2-4-8/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBKBYNNDZZJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=CC(=N2)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, this compound can bind to specific proteins, altering their conformation and activity. For example, it may inhibit or activate certain kinases, which are enzymes that play a key role in cell signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, it can alter the expression of genes involved in apoptosis, leading to either the promotion or inhibition of cell death, depending on the cellular context.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. For instance, this compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Biological Activity

6-Cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biochemical properties, molecular mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.

Overview of the Compound

  • Molecular Formula : C10H13N3
  • Molecular Weight : 175.23 g/mol
  • CAS Number : 2097945-94-1

This compound is characterized by its imidazo[1,2-b]pyrazole structure, which is known for its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.

This compound exhibits significant biochemical activity through its interactions with enzymes such as cytochrome P450. These interactions are crucial for metabolic processes and can influence the pharmacokinetics of drugs.

Table 1: Interaction with Cytochrome P450 Enzymes

Enzyme TypeActivity LevelReference
CYP1A2Moderate
CYP2D6High
CYP3A4Low

Cellular Effects

The compound has been shown to modulate several cellular pathways. Notably, it influences the MAPK/ERK signaling pathway, which is pivotal for cell proliferation and differentiation. This modulation can lead to various cellular responses depending on the concentration and exposure duration.

Table 2: Effects on Cell Signaling Pathways

PathwayEffectConcentration Range
MAPK/ERKActivationLow (nM) to Moderate (µM)
PI3K/AktInhibitionLow (nM) to High (µM)

Molecular Mechanisms

At the molecular level, this compound acts primarily as an enzyme inhibitor. It binds to active sites of specific enzymes, thereby preventing substrate access and altering enzymatic activity.

Case Study: Inhibition of p38 MAPK

Research indicates that this compound inhibits p38 MAPK with an IC50 value of approximately 53 nM. This inhibition has potential implications in the treatment of inflammatory diseases where p38 MAPK is a key player in cytokine production.

Dosage Effects in Animal Models

In vivo studies have demonstrated that dosage significantly impacts the biological activity of this compound. Low doses may exhibit anti-inflammatory effects, while higher doses could lead to cytotoxicity.

Table 3: Dosage Effects in Animal Studies

Dose (mg/kg)Observed EffectReference
5Anti-inflammatory activity
20Cytotoxic effects observed
50No significant activity

Metabolic Pathways and Pharmacokinetics

The metabolism of this compound primarily occurs via cytochrome P450 enzymes. Its biotransformation leads to more water-soluble metabolites, facilitating excretion.

Table 4: Metabolic Pathways Involved

Metabolite TypeEnzyme InvolvedActivity Level
Hydroxylated FormsCYP2D6High
GlucuronidesUGTsModerate

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising therapeutic properties, making it a candidate for drug development. Key areas of research include:

  • Anti-inflammatory Activity : Studies indicate that derivatives of imidazo[1,2-b]pyrazoles can inhibit pro-inflammatory cytokines and enzymes such as IKK-2. For instance, one study reported an IC50 value of 53 nM against the p38 MAPK enzyme in human chondro-sarcoma cells, suggesting potential anti-inflammatory effects for compounds with similar structures .
  • Anticancer Properties : Research has shown that 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole can induce cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated significant activity against breast cancer (MCF7), cervical (HeLa), and hepatocellular carcinoma (HepG2) cell lines, with IC50 values indicating potent cytotoxicity .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest it may interact with biological targets to exert therapeutic effects against infections and possibly cancer .

Material Science

The unique structural characteristics of this compound make it suitable for developing new materials. Its potential applications include:

  • Synthesis of Push-Pull Dyes : Recent studies have explored the selective functionalization of the imidazo[1,2-b]pyrazole scaffold to create push-pull dyes with enhanced solubility in aqueous media. This approach allows for the development of new materials with specific optical properties .
  • Polymer Development : The compound's chemical properties may facilitate the creation of polymers or coatings with tailored functionalities, expanding its utility in industrial applications .

Study 1: Anti-inflammatory Effects

A study focused on the anti-inflammatory effects of related pyrazole compounds demonstrated significant inhibition of the p38 MAPK enzyme. The findings suggest that compounds like this compound may possess similar anti-inflammatory properties, warranting further investigation into their therapeutic potential .

Study 2: Anticancer Activity

Another investigation assessed the anticancer activity of imidazo[1,2-b]pyrazole derivatives against various cancer cell lines. The results indicated that these compounds could induce cell cycle arrest and exhibit synergistic effects when combined with standard chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Comparisons:

Compound Name Substituents logD Solubility (aq.) pKa Key Structural Features
6-Cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole 6-Cyclobutyl, 1-Methyl ~2.5* Moderate ~7.3† Bulky cyclobutyl enhances lipophilicity
Pruvanserin (Indole analogue) Indole core ~3.1 Low 6.4 High logD limits solubility
1H-Imidazo[1,2-b]pyrazole analogue (4) 1H-Imidazo core ~2.0 High 7.3 Lower logD improves aqueous solubility
Ethyl 6-methylsulfanyl-2-phenyl derivative Methylsulfanyl, Phenyl N/A Low N/A π-π interactions (3.64 Å) stabilize crystal lattice
IMPY (2,3-Dihydro variant) Dihydro core N/A Moderate N/A Planar structure enhances DNA binding

*Estimated based on cyclobutyl’s contribution; †Deprotonation of NH in physiological conditions .

Analysis:

  • Cyclobutyl vs. Indole: Replacing indole with the imidazo[1,2-b]pyrazole core reduces logD by ~1.1 units, significantly improving solubility (e.g., compound 4 vs. pruvanserin) .
  • Methylsulfanyl/Phenyl Derivatives: The ethyl 6-methylsulfanyl-2-phenyl derivative exhibits π-π stacking (3.64 Å) and intermolecular hydrogen bonding, which may reduce solubility but enhance crystalline stability . In contrast, the target compound’s cyclobutyl group lacks strong π-interactions, favoring better solubility.

Pharmacokinetics and Toxicity

  • Metabolic Stability: The methyl group at position 1 reduces cytochrome P450-mediated oxidation, enhancing half-life compared to unsubstituted analogues .
  • Toxicity: Cyclobutyl substitution may mitigate the hemolysis and neurotoxicity seen in IMPY by avoiding reactive intermediates .

Preparation Methods

General Synthetic Approaches

The synthesis of 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole typically involves multi-step sequences that incorporate cyclization reactions and functional group transformations tailored to install the cyclobutyl substituent at position 6 and the methyl group at the N-1 position of the imidazo[1,2-b]pyrazole scaffold.

Cyclization-Based Synthesis via Pyrazole Precursors

A prominent method for preparing imidazo[1,2-b]pyrazoles, including derivatives like this compound, involves the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction . This approach uses 5-aminopyrazole derivatives as key building blocks, which undergo a one-pot, two-step sequence with aldehydes and isocyanides in the presence of acid catalysts to form the imidazo[1,2-b]pyrazole core.

  • Key steps :

    • Formation of functionalized 5-aminopyrazoles via cyclocondensation of precursors such as ethoxymethylene malononitrile with hydrazine under microwave irradiation.
    • Subsequent GBB reaction with aldehydes and isocyanides catalyzed by trifluoroacetic acid (TFA) or other Lewis/Brønsted acids at ambient or slightly elevated temperatures.
  • Reaction conditions :

    • Microwave irradiation at ~80 °C for 10 minutes for pyrazole intermediate formation.
    • GBB reaction proceeds smoothly at room temperature for 10–60 minutes.
    • Solvent: Ethanol or ethanol-water mixtures; presence of water must be carefully controlled to avoid complex mixtures.
  • Yields :

    • Isolated yields of imidazo[1,2-b]pyrazoles range from 54% to 83%, depending on substituents and reaction optimization.

This method offers a green-compatible, operationally simple, and versatile route to a library of substituted imidazo[1,2-b]pyrazoles, adaptable for installing the cyclobutyl group at position 6 by selecting appropriate aldehyde or pyrazole precursors.

Specific Preparation of this compound

According to commercial and patent data, the synthesis of This compound or its chloromethyl derivative (e.g., 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole) involves:

  • Starting materials : Functionalized pyrazole derivatives bearing cyclobutyl substituents.
  • Key transformations : Cyclization reactions under controlled conditions to close the imidazo ring.
  • The methyl group at N-1 is introduced either by methylation of the imidazo[1,2-b]pyrazole nitrogen or by using methyl-substituted precursors.
  • Chloromethylation at position 7 can be achieved via selective halogenation reactions post-cyclization.

The compound has molecular formula C11H14ClN3 (for the chloromethyl derivative), molecular weight 223.7 g/mol, and its synthesis typically involves cyclization of precursors under mild conditions with subsequent functional group modifications.

Synthetic Routes from Patents and Literature

Patent WO2015035167A1 describes synthetic schemes relevant to imidazo[1,2-b]pyrazole derivatives with hydrocarbyl substituents such as cyclobutyl groups:

These methods provide a flexible synthetic platform for preparing 6-cyclobutyl-substituted imidazo[1,2-b]pyrazoles, including methylated derivatives.

Comparative Table of Preparation Parameters

Parameter Description / Condition Reference
Core synthetic method Groebke–Blackburn–Bienaymé multicomponent reaction (GBB)
Key intermediates 5-Aminopyrazole derivatives
Cyclobutyl installation Via aldehyde or pyrazole substituent selection
Methylation N-1 methylation by methyl iodide or methyl-substituted precursors
Reaction temperature Microwave-assisted 80 °C for pyrazole formation; RT for GBB
Catalysts Trifluoroacetic acid (20 mol%) or Lewis acids
Yields 54–83% isolated yield
Purification Column chromatography or recrystallization
Alternative synthetic steps Suzuki coupling and bromination for substituent modification
Stereochemistry control Chiral starting materials or chromatographic separation

Research Findings and Notes

  • The GBB reaction provides a rapid and efficient route to the imidazo[1,2-b]pyrazole core with high regioselectivity, avoiding formation of regioisomers or tautomers.
  • Microwave-assisted synthesis significantly reduces reaction times and improves yields.
  • The presence of water in the pyrazole formation step complicates the reaction, necessitating careful control of reaction conditions.
  • The cyclobutyl substituent is typically introduced via suitable aldehyde or pyrazole precursors, allowing structural diversity.
  • Methylation at the N-1 position can be achieved either before or after ring closure, depending on the synthetic route.
  • The synthetic methods are adaptable for scale-up and library synthesis for drug discovery applications.
  • Purification generally involves standard chromatographic techniques, although the one-pot methods reduce the need for extensive purification.

Q & A

Q. How does the fragmentation of functionalized imidazo[1,2-b]pyrazoles contribute to novel dye synthesis?

  • Methodological Answer : Zincation at position 6 (TMP2Zn·MgCl2·2LiCl) induces ring opening, generating (1,3-dihydro-2H-imidazol-2-ylidene)malononitriles. Substituent variation (e.g., electron-withdrawing groups at position 3) tunes emission wavelengths (λem 450–600 nm) for bioimaging applications. Photophysical properties are characterized via UV-Vis and fluorescence spectroscopy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole

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